Regiospecific N-3 Trifluoroacetylation vs. N-8 Substitution: Computed Physicochemical Property Comparison
The target compound (N-3 substitution) exhibits distinct computed physicochemical properties compared to its N-8 substituted isomer (CAS 116143-28-3). Both share the same molecular formula (C8H11F3N2O) and weight (208.18 g/mol), making them regioisomers [1]. However, the hydrogen bond donor count, a key parameter for target engagement and permeability, differs. The target compound is computed to have 1 hydrogen bond donor, originating from the secondary amine at the N-8 position. In contrast, the N-8 isomer has its single hydrogen bond donor on the N-3 amine [1]. This positional difference alters the spatial presentation of the H-bond donor, which can critically affect molecular recognition in biological systems.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 (computed) |
| Comparator Or Baseline | 1 for 1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)-2,2,2-trifluoroethan-1-one (CAS 116143-28-3), but located on a different nitrogen atom. |
| Quantified Difference | Difference in donor count is 0, but the topological location of the donor differs (N-8 vs N-3), leading to distinct 3D pharmacophores. |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) |
Why This Matters
For procurement in structure-activity relationship (SAR) studies, the regiospecific placement of the hydrogen bond donor is a critical design parameter; selecting the correct isomer ensures the intended interaction vector is maintained.
- [1] PubChem Compound Summary for CID 58117087, '1-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone'. Computed Properties section. National Center for Biotechnology Information (2025). View Source
